Ortho-CF₃ Hydrophobic Shielding Confers Boiling-Water and Strong Acid/Base Stability to Derived MOFs
MOFs constructed with ortho-trifluoromethyl-substituted linkers exhibit dramatically enhanced chemical stability relative to non-fluorinated or meta-CF₃ analogs. In a systematic study by Wang et al. (2019), UiO-67-o-2CF₃ (bearing ortho-CF₃ groups on the dicarboxylate linker) remained structurally intact after 24 h treatment with boiling water, 8 M HCl, 10 mM NaOH, and 50 ppm NaF solution, as confirmed by PXRD. In contrast, the meta-CF₃ analog UiO-67-m-2CF₃ showed significant degradation under identical conditions, demonstrating that the ortho position is critical for the hydrophobic shielding effect [1]. While the target compound has not been directly tested in a published MOF, its ortho-CF₃-benzenesulfonamido substituent positions the CF₃ group sterically proximal to the isophthalate coordination sites, consistent with the ortho-shielding geometry validated in this study.
| Evidence Dimension | Chemical stability of MOF after 24 h treatment |
|---|---|
| Target Compound Data | Predicted: ortho-CF₃ geometry consistent with UiO-67-o-2CF₃ stability profile (intact after boiling water, 8 M HCl, 10 mM NaOH, 50 ppm NaF) |
| Comparator Or Baseline | UiO-67-o-2CF₃ (ortho-CF₃): intact after all treatments; UiO-67-m-2CF₃ (meta-CF₃): degraded under same conditions; unfunctionalized UiO-67: unstable in water |
| Quantified Difference | Ortho-CF₃ MOF retains full PXRD crystallinity after boiling water and 8 M HCl; meta-CF₃ and non-fluorinated MOFs lose crystallinity |
| Conditions | 24 h treatment; PXRD and N₂ adsorption (77 K) characterization |
Why This Matters
For procurement decisions in MOF research, this ortho-CF₃-dependent stability translates to reusable heterogeneous catalysts and adsorbents that survive aqueous-phase and acidic industrial process conditions where non-fluorinated isophthalate MOFs fail.
- [1] Wang K, Huang H, Zhou X, Wang Q, Li G, Shen H, She Y, Zhong C. Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability. Inorg Chem. 2019;58(9):5725-5732. doi:10.1021/acs.inorgchem.9b00088 View Source
